Ethylparaben

Solubility Formulation Pharmaceutical

Select Ethylparaben for its intermediate log Kow (2.19) and water solubility (0.86 g/100 mL), providing balanced antimicrobial coverage in oil-in-water emulsions where methylparaben stays too aqueous and propylparaben over-partitions. Its unique hyperactivity phenotype in zebrafish neurotoxicity studies and well-characterized uterotrophic ED50 (18–74 mg/kg) make it the preferred reference standard for SAR and endocrine safety assessments. Secure consistent, pharmacopeia-grade material for formulation development and regulatory submissions.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 9001-05-2
Cat. No. B3431293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylparaben
CAS9001-05-2
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)O
InChIInChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3
InChIKeyNUVBSKCKDOMJSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M
In water, 8.85X10+2 mg/L at 25 °C
Solubility in water at 25 °C is 0.075% w/w;  at 20 °C. 0.70% w/w
Solubilities in various solvents [Table#2498]
AT 25 °C: 0.5 G/100 G GLYCERIN
For more Solubility (Complete) data for ETHYLPARABEN (6 total), please visit the HSDB record page.
0.885 mg/mL at 25 °C

Ethylparaben (CAS 120-47-8) Overview: Paraben Preservative Class, Solubility Profile, and Selection Context


Ethylparaben (CAS 120-47-8) is an alkyl ester of p-hydroxybenzoic acid, belonging to the paraben class of antimicrobial preservatives widely utilized in pharmaceutical, cosmetic, and food formulations [1]. As a white, odorless crystalline solid with a molecular weight of 166.18 g/mol, its physicochemical properties—including a water solubility of 0.86 g/100 mL at 25°C and a log Kow of 2.19—position it between the more hydrophilic methylparaben and the more lipophilic propylparaben [2].

Why Ethylparaben Cannot Be Casually Substituted: Evidence-Based Differentiation in Solubility, Efficacy, and Safety


Substituting ethylparaben with other paraben esters (e.g., methylparaben or propylparaben) without formulation-specific justification is scientifically unsound due to quantifiable differences in antimicrobial efficacy, solubility behavior, and toxicological profiles [1]. The Ferguson principle predicts equal activity at equal saturation fractions, yet empirical data demonstrate that bacterial adaptation rates diverge significantly with alkyl chain length, and mixture solubility is non-additive—ethylparaben specifically induces a ~50% reduction in propylparaben solubility when combined [2][3]. Furthermore, ethylparaben exhibits a unique neurobehavioral signature (hyperactivity induction in zebrafish) not observed with methylparaben or propylparaben, underscoring that these compounds are not toxicologically interchangeable [4].

Quantitative Evidence Guide: Ethylparaben vs. Paraben Analogs—Solubility, Antimicrobial Activity, Cytotoxicity, and Neurobehavioral Effects


Comparative Aqueous Solubility and Mixture Behavior: Ethylparaben vs. Methylparaben, Propylparaben, and Butylparaben

Ethylparaben exhibits an intermediate aqueous solubility of 0.86 g/100 mL at 25°C, which is 2.33-fold lower than methylparaben (2.00 g/100 mL) and 2.87-fold higher than propylparaben (0.30 g/100 mL) [1]. When ethylparaben is present in a mixture with propylparaben, the solubility of propylparaben decreases by approximately 50% compared to its solubility alone, a phenomenon not observed with methylparaben or butylparaben combinations [2].

Solubility Formulation Pharmaceutical

Comparative Cytotoxicity in Human Induced Pluripotent Stem Cells (iPSCs): Ethylparaben vs. Methylparaben, Propylparaben, and Butylparaben

In an iPSC-based in vitro model differentiating to neuroectodermal cells, ethylparaben exhibited an EC50 for cytotoxicity of 698 µM, positioning it between methylparaben (906 µM) and propylparaben (216 µM), and substantially lower in toxicity than butylparaben (63 µM) [1]. This dose-response gradient (EC50 values decreasing with alkyl chain length) confirms ethylparaben's moderate cytotoxic potency.

Cytotoxicity Safety iPSC

Comparative Developmental Neurotoxicity: Ethylparaben-Induced Hyperactivity vs. Methylparaben and Propylparaben in Zebrafish Embryos

In a zebrafish embryo developmental toxicity study, ethylparaben induced a distinct hyperactivity phenotype at sublethal concentrations, whereas methylparaben and propylparaben did not alter locomotor behavior [1]. The embryonic-mortality-based point-of-departure (M-POD) for ethylparaben was 72.6 µM, which is 2.12-fold lower (i.e., more acutely toxic) than methylparaben (154.1 µM) but 3.0-fold higher (less toxic) than propylparaben (24.2 µM).

Neurotoxicity Zebrafish Developmental

Comparative Cytotoxicity in Human and Fish Cell Lines: Ethylparaben vs. Methylparaben, Propylparaben, Butylparaben, and Benzylparaben

Across human (HepaRG) and fish (RTL-W1) hepatocyte cell lines, ethylparaben exhibited intermediate cytotoxicity with EC50 values that increased with alkyl chain length. In the general toxicity ranking, ethylparaben was more cytotoxic than methylparaben but less cytotoxic than propylparaben, butylparaben, and benzylparaben [1]. The overall order of cytotoxicity was 4-HBA < MP < EP < PP < BuP < BeP.

Cytotoxicity Human cell Fish cell

Comparative Estrogenic Activity: Ethylparaben vs. Methylparaben, Propylparaben, and Butylparaben in Murine Uterotrophic Assay

In immature CD1 mice, ethylparaben induced a relative uterotrophic effect (RUEE2) of 34-91% compared to estradiol (100%), with an ED50 of 18-74 mg/kg for increasing uterine weight [1]. This estrogenic potency is quantitatively similar to propylparaben and butylparaben, but significantly greater than methylparaben, which showed no estrogen receptor binding competition in the same assay.

Endocrine Estrogenic Safety

Evidence-Driven Application Scenarios for Ethylparaben: Formulation, Research, and Regulatory Contexts


Formulation of O/W Emulsions Requiring Balanced Partitioning of Paraben Preservatives

Ethylparaben's intermediate water solubility (0.86 g/100 mL) and log Kow (2.19) make it the optimal choice for oil-in-water emulsions where a preservative must partition adequately into both phases [1]. In such systems, methylparaben (2.00 g/100 mL) may preferentially remain in the aqueous phase, reducing oil phase protection, while propylparaben (0.30 g/100 mL) may partition excessively into the oil phase, risking aqueous phase under-preservation and potential precipitation due to the ~50% solubility reduction effect that ethylparaben exerts on propylparaben when mixed [2]. Ethylparaben thus provides balanced antimicrobial coverage across both phases.

Neurodevelopmental Toxicology Research Using Zebrafish Models to Differentiate Paraben Mechanisms

Ethylparaben is uniquely suited as a positive control or test article in zebrafish embryo neurotoxicity studies because it induces a distinct hyperactivity phenotype not observed with methylparaben or propylparaben [1]. Researchers investigating structure-activity relationships (SAR) of parabens on neurodevelopment can leverage ethylparaben's specific effect on signaling, transport, and calcium ion binding pathways to dissect molecular mechanisms that are not shared by its shorter- or longer-chain homologs.

Risk Assessment and Regulatory Dossier Preparation for Paraben-Containing Products with Estrogenic Potential

For regulatory submissions requiring comparative estrogenicity data, ethylparaben's well-characterized uterotrophic ED50 range (18-74 mg/kg in mice) and relative uterotrophic effect (RUEE2 of 34-91% of estradiol) provide a quantifiable benchmark for risk assessment [1]. This data allows formulators and toxicologists to contextualize ethylparaben's endocrine activity relative to methylparaben (lowest) and propylparaben/butylparaben (similar range), facilitating the selection of preservative systems that meet regulatory thresholds for estrogenic potency.

Pharmaceutical Formulations Requiring Intermediate Cytotoxicity Profile Based on iPSC Safety Data

In pharmaceutical development, ethylparaben's EC50 of 698 µM in human iPSC-derived neuroectodermal cells positions it as a preservative with moderate cytotoxicity relative to other parabens [1]. This value can be used to calculate safety margins for topical or parenteral products, especially when comparing against the more cytotoxic propylparaben (216 µM) or butylparaben (63 µM), or the less cytotoxic methylparaben (906 µM). Formulators targeting a specific safety margin can use this quantitative differentiation to justify ethylparaben's selection over alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethylparaben

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.